REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:7]2=[CH:8][N:9]=1)(=O)[CH3:2].[BH3-]C#[N:22].[Na+]>CO>[NH2:22][CH:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[C:7]2=[CH:8][N:9]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C2C(=CN1)N(C=C2)C(=O)OC(C)(C)C
|
Name
|
NH4OAc ammonium acetate
|
Quantity
|
666 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
71 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NH4OAc
|
Quantity
|
333 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for another 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 2N NaOH and EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was thrice extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with a mixture of EtOAc containing 1% TEA and MeOH
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C)C=1C=C2C(=CN1)N(C=C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |